

Avoiding false negatives in diagnostic PCR using dUTP/UNG system.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2'-Deoxyuridine-5'-triphosphate*

Cat. No.: *B1264416*

[Get Quote](#)

Technical Support Center: dUTP/UNG System for Diagnostic PCR

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the dUTP/UNG system to prevent carryover contamination in diagnostic PCR.

Frequently Asked Questions (FAQs)

Q1: What is the dUTP/UNG system and how does it prevent PCR contamination?

The dUTP/UNG system is a method used to prevent carryover contamination from previous PCR reactions, which is a common cause of false-positive results in diagnostic assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The system works through two key modifications to the standard PCR protocol:

- Substitution of dTTP with dUTP: Deoxyuridine triphosphate (dUTP) is used in place of, or in combination with, deoxythymidine triphosphate (dTTP) in the PCR master mix. This results in the incorporation of uracil into all amplified DNA (amplicons).[\[1\]](#)[\[4\]](#)
- Pre-treatment with Uracil-DNA Glycosylase (UNG): The UNG enzyme is added to the PCR mix before amplification.[\[1\]](#) UNG recognizes and cleaves the N-glycosylic bond of uracil residues in single- and double-stranded DNA, creating abasic sites.[\[1\]](#) These abasic sites are labile and will be cleaved at the high temperatures of the initial denaturation step in PCR,

effectively destroying any contaminating amplicons from previous reactions.[\[4\]](#) The native DNA template, which contains thymine instead of uracil, remains unaffected by UNG and can be amplified.[\[1\]](#)[\[4\]](#)

Q2: What is the difference between standard E. coli UNG and heat-labile UNG?

The primary difference lies in their heat sensitivity. Standard E. coli UNG is not completely inactivated at the high temperatures of PCR and can retain some residual activity.[\[5\]](#) This can lead to the degradation of newly synthesized dU-containing PCR products, potentially affecting downstream applications or leading to false negatives if endpoint analysis is delayed.[\[5\]](#)

Heat-labile UNG, often derived from marine bacteria like the Atlantic cod, is completely and irreversibly inactivated during the initial denaturation step of PCR (typically at 95°C).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This ensures that the UNG does not interfere with the amplification of the desired target and the integrity of the final PCR product is maintained.[\[6\]](#)[\[8\]](#) For applications like RT-qPCR, heat-labile UNG is recommended to prevent degradation of dU-containing cDNA.[\[5\]](#)[\[10\]](#)

Q3: Can the dUTP/UNG system affect PCR efficiency?

Yes, substituting dTTP with dUTP can sometimes lower the efficiency and sensitivity of the PCR.[\[11\]](#)[\[12\]](#) Some DNA polymerases, particularly proofreading polymerases like Pfu, have a lower tolerance for incorporating dUTP due to a uracil-binding pocket.[\[11\]](#) However, many modern Taq polymerases are capable of efficiently incorporating dUTP.[\[2\]](#)[\[13\]](#) To mitigate a significant drop in efficiency, a common strategy is to use an optimized ratio of dUTP to dTTP in the dNTP mix.[\[2\]](#)[\[11\]](#)[\[13\]](#)

Q4: When should I NOT use the dUTP/UNG system?

There are specific situations where the dUTP/UNG system is not recommended:

- **Bisulfite-Treated DNA:** In methylation studies, bisulfite treatment converts unmethylated cytosine residues to uracil. Using UNG in this case would lead to the degradation of the template DNA, not just contaminating amplicons.[\[5\]](#)[\[14\]](#)[\[15\]](#)
- **Nested PCR:** If the product of a first-round PCR (which will contain dUTP) is used as the template for a second round of PCR, the UNG in the second reaction will destroy the template.[\[5\]](#)

- Downstream Cloning: If you plan to clone the PCR product, the dU-containing DNA will be degraded by the UNG present in E. coli host strains. Transformation into a UNG-deficient (*ung*-) host strain is necessary.[\[15\]](#)
- Amplification of Pre-existing Contamination: The dUTP/UNG system is only effective against carryover contamination from PCR products that were generated using dUTP. It will not eliminate contamination from native DNA or from amplicons generated in reactions that used only dTTP.[\[1\]](#)[\[5\]](#)

Troubleshooting Guide

Issue 1: False Negatives or Weak Amplification

If you are experiencing no amplification or significantly reduced yield when using the dUTP/UNG system, consider the following causes and solutions.

Possible Causes and Solutions

Possible Cause	Troubleshooting Steps
Suboptimal dUTP:dTTP Ratio	The complete replacement of dTTP with dUTP can sometimes inhibit PCR. Try using a mix of dUTP and dTTP. A common starting point is a 3:1 ratio (e.g., 150 µM dUTP and 50 µM dTTP for a final dNTP concentration of 200 µM each). Some studies have found success with ratios like 175µM dUTP to 25µM dTTP. [2] [13]
Incompatible DNA Polymerase	Ensure your DNA polymerase is compatible with dUTP incorporation. While most Taq polymerases work well, high-fidelity proofreading polymerases may be inhibited by dUTP unless they are specifically engineered for this purpose. [11] Consult the manufacturer's specifications for your polymerase.
Incorrect UNG Incubation Time/Temperature	For optimal UNG activity, a pre-incubation step is typically required. Follow the manufacturer's recommendation, which is often 2-10 minutes at a specific temperature (e.g., 25°C, 37°C, or 50°C) before the initial denaturation. [1] [5] [6] [16] Insufficient incubation may not eliminate all carryover, while excessive incubation is generally not problematic but unnecessary.
Incomplete UNG Inactivation (especially with standard E. coli UNG)	If using a non-heat-labile UNG, residual activity after the initial denaturation can degrade newly synthesized amplicons. Ensure your initial denaturation step is sufficiently long and at a high enough temperature (e.g., 95°C for 2-10 minutes) to inactivate the UNG as much as possible. [6] Consider switching to a heat-labile UNG for more reliable and complete inactivation. [6] [8]
Degraded Reagents	Ensure that the dUTP, UNG, and other PCR components have been stored correctly and

have not undergone excessive freeze-thaw cycles.[\[17\]](#)

Presence of PCR Inhibitors

Contaminants in the sample can inhibit the PCR reaction. Perform a DNA purification step to remove potential inhibitors.[\[3\]\[17\]](#)

Primer-Dimers or UNG-Digested Product Inhibition

Contamination with primer-dimers from previous reactions or even UNG-digested PCR products can inhibit amplification of the target DNA.[\[18\]](#)
Ensure proper primer design to minimize primer-dimer formation and maintain good laboratory practices to prevent contamination.[\[3\]](#)

Issue 2: Suspected Carryover Contamination (False Positives in No-Template Control)

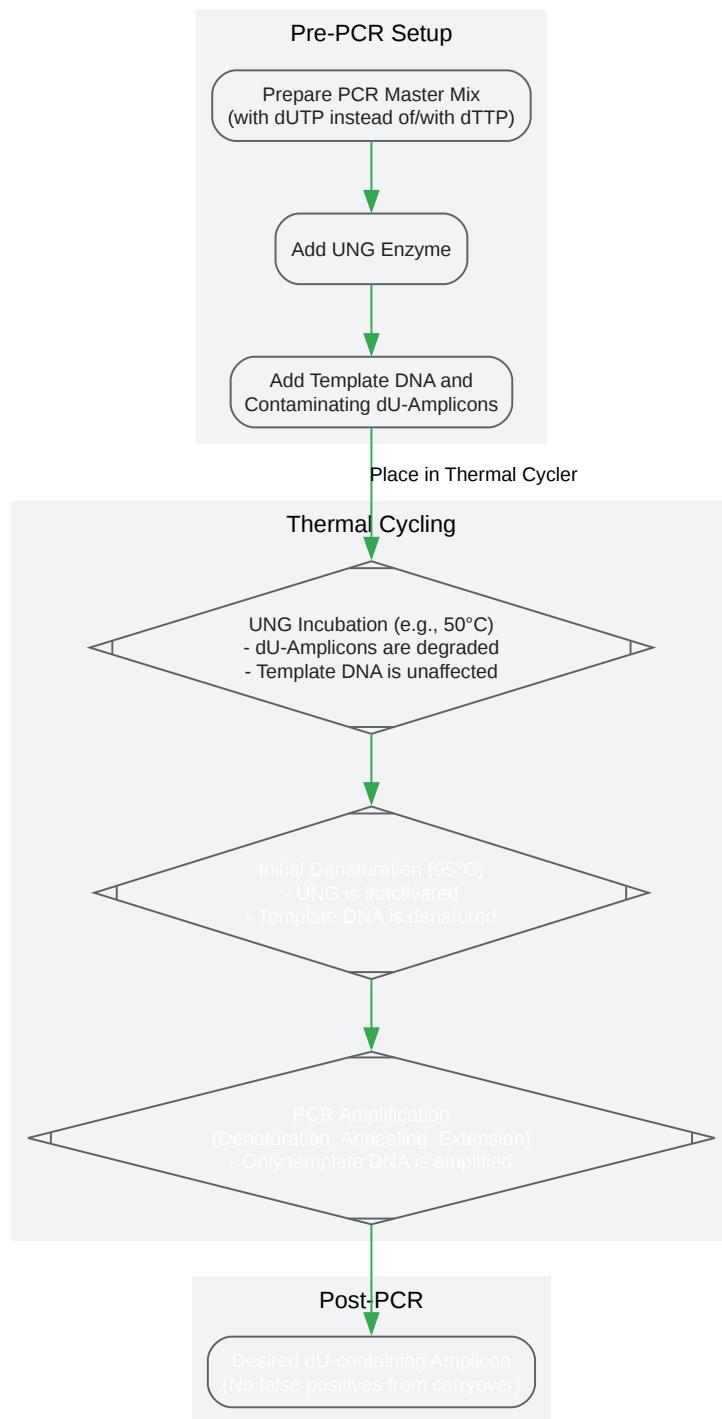
If you are still observing amplification in your no-template control (NTC) despite using the dUTP/UNG system, investigate the following.

Possible Causes and Solutions

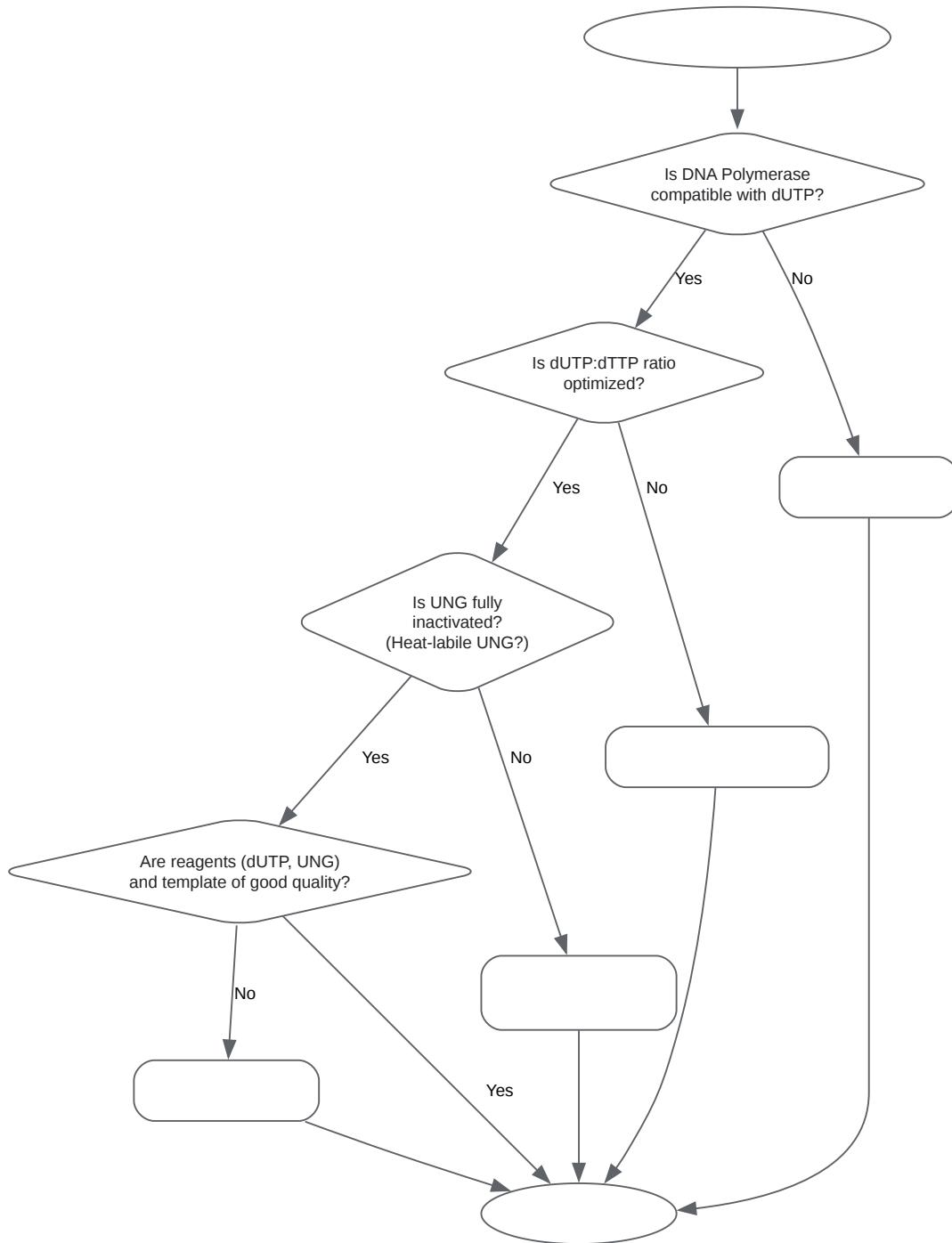
Possible Cause	Troubleshooting Steps
Contamination with non-dU-containing DNA	The dUTP/UNG system only works on amplicons containing uracil. If your lab has previously run PCR with only dTTP for the same target, those amplicons will not be degraded by UNG. A thorough cleaning of lab surfaces and equipment with a 10% bleach solution is recommended.[3]
Insufficient UNG Activity	The UNG may be inactive due to improper storage or expiration. Use a fresh aliquot of UNG. Also, ensure the UNG concentration is optimal for your reaction volume as per the manufacturer's protocol.[16][19]
Inadequate UNG Incubation	The pre-PCR incubation step may be too short or at the wrong temperature for the UNG to effectively degrade all contaminating amplicons. Verify the recommended incubation conditions for your specific UNG enzyme.[1][5][6][16]
Contamination of PCR Reagents	One of your PCR reagents (water, primers, master mix) may be contaminated with the target DNA or dU-containing amplicons. Use fresh, unopened, or filter-sterilized aliquots of all reagents to identify the source of contamination. [3][17]

Experimental Protocols & Methodologies

Standard dUTP/UNG PCR Protocol


This is a general protocol and should be optimized for your specific assay.

- Reaction Setup:
 - Prepare a master mix containing all PCR components except the template DNA. This should include:


- PCR buffer
- MgCl₂ (typically 1.5-2.5 mM)
- dNTP mix with dUTP (e.g., a final concentration of 200 μM each of dATP, dCTP, dGTP, and a 175 μM dUTP/25 μM dTTP mix)[2][13]
- Forward and reverse primers (typically 0.1-0.5 μM each)
- Heat-labile UNG (e.g., 0.2 units per 50 μl reaction)[16]
- Taq DNA polymerase
- Nuclease-free water
 - Aliquot the master mix into individual PCR tubes or wells.
 - Add the template DNA to the respective tubes. Include a no-template control (NTC) containing water instead of DNA.
- Thermal Cycling:
 - UNG Incubation: 25-50°C for 2-10 minutes (refer to the UNG manufacturer's recommendation).[1][5][6][16]
 - Initial Denaturation & UNG Inactivation: 95°C for 2-10 minutes. This step also activates hot-start DNA polymerases.[4][6]
 - Cycling (30-40 cycles):
 - Denaturation: 95°C for 15-30 seconds
 - Annealing: 55-65°C for 30-60 seconds (optimize for your primers)
 - Extension: 72°C for 30-60 seconds (depending on amplicon length)
 - Final Extension: 72°C for 5-10 minutes.

Visualizations

dUTP/UNG System Workflow for Carryover Contamination Prevention

Troubleshooting False Negatives with dUTP/UNG

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bitesizebio.com [bitesizebio.com]
- 2. Minimizing PCR Cross-Contamination worldwide.promega.com
- 3. clyte.tech [clyte.tech]
- 4. PCR Carry-Over Prevention Solutions | ArcticZymes The Enzymes Experts arcticzymes.com
- 5. What is UNG/UDG? | Thermo Fisher Scientific - US thermofisher.com
- 6. custombiotech.roche.com [custombiotech.roche.com]
- 7. Heat-labile UNG-Uracil-^{FRAGILE}DNA Glycosylase-UDG-ShineGene! synthesisgene.com
- 8. Preamplification with dUTP and Cid UNG Enables Elimination of Contaminating Amplicons - PMC pmc.ncbi.nlm.nih.gov
- 9. mdpi.com [mdpi.com]
- 10. qiagen.com [qiagen.com]
- 11. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - HK thermofisher.com
- 12. Use of modified nucleotides and uracil-DNA glycosylase (UNG) for the control of contamination in the PCR-based amplification of RNA - PubMed pubmed.ncbi.nlm.nih.gov
- 13. Minimizing PCR Cross-Contamination promega.com
- 14. Control of carry-over contamination for PCR-based DNA methylation quantification using bisulfite treated DNA - PMC pmc.ncbi.nlm.nih.gov
- 15. researchgate.net [researchgate.net]
- 16. Thermolabile UNG (Uracil N-Glycosylase) - 1 u/µl, Supplements - Jena Bioscience jenabioscience.com
- 17. clinicallab.com [clinicallab.com]
- 18. False negative results from using common PCR reagents - PMC pmc.ncbi.nlm.nih.gov

- 19. Quantitative assessment of the effect of uracil-DNA glycosylase on amplicon DNA degradation and RNA amplification in reverse transcription-PCR - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avoiding false negatives in diagnostic PCR using dUTP/UNG system.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264416#avoiding-false-negatives-in-diagnostic-pcr-using-dutp-ung-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com